2-Bromo-3-trimethylsilanyl-isonicotinic acid methyl ester
Overview
Description
2-Bromo-3-trimethylsilanyl-isonicotinic acid methyl ester is an organic compound with the molecular formula C10H14BrNO2Si. This compound is notable for its bromine and trimethylsilanyl functional groups, which contribute to its unique chemical properties and reactivity. It is used in various chemical syntheses and research applications due to its versatile nature.
Mechanism of Action
Target of Action
It’s known that similar compounds are often used in suzuki–miyaura (sm) cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions . The targets in these reactions are typically organic groups that participate in electronically divergent processes with the metal catalyst .
Mode of Action
In the context of SM cross-coupling reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
In the context of sm cross-coupling reactions, the compound could potentially affect the pathways involved in carbon–carbon bond formation .
Result of Action
In the context of sm cross-coupling reactions, the compound could potentially facilitate the formation of new carbon–carbon bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-trimethylsilanyl-isonicotinic acid methyl ester typically involves the bromination of 3-trimethylsilanyl-isonicotinic acid methyl ester. This process can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane. The reaction is usually conducted at room temperature to ensure controlled bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-trimethylsilanyl-isonicotinic acid methyl ester undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction of the ester group can lead to the formation of the corresponding alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used for oxidation.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted isonicotinic acid methyl esters depending on the nucleophile used.
Oxidation Reactions: Products may include carboxylic acids or ketones.
Reduction Reactions: The primary product is the corresponding alcohol.
Scientific Research Applications
2-Bromo-3-trimethylsilanyl-isonicotinic acid methyl ester is utilized in several scientific research fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the synthesis of biologically active molecules and as a precursor in the development of enzyme inhibitors.
Medicine: It is explored for its potential therapeutic applications, including the development of new drugs and diagnostic agents.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
3-Trimethylsilanyl-isonicotinic acid methyl ester: Lacks the bromine atom, resulting in different reactivity and applications.
2-Bromo-isonicotinic acid methyl ester:
3-Bromo-isonicotinic acid methyl ester: Similar structure but with the bromine atom at a different position, leading to variations in reactivity.
Uniqueness
2-Bromo-3-trimethylsilanyl-isonicotinic acid methyl ester is unique due to the presence of both bromine and trimethylsilanyl groups. This combination imparts distinct chemical properties, making it a valuable compound in synthetic chemistry and various research applications.
Properties
IUPAC Name |
methyl 2-bromo-3-trimethylsilylpyridine-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO2Si/c1-14-10(13)7-5-6-12-9(11)8(7)15(2,3)4/h5-6H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKTZOVPBJCUUMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=NC=C1)Br)[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90592085 | |
Record name | Methyl 2-bromo-3-(trimethylsilyl)pyridine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90592085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
848243-28-7 | |
Record name | Methyl 2-bromo-3-(trimethylsilyl)-4-pyridinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=848243-28-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2-bromo-3-(trimethylsilyl)pyridine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90592085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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